toremifene

Overview

Description

Toremifene is a selective estrogen receptor modulator (SERM) developed in the 1980s by Farmos (now Orion Pharma) in Finland. It was approved in Finland in 1988 and later in the U.S. in 1997 . Structurally, this compound is a chlorinated derivative of tamoxifen, synthesized via the McMurry reaction involving intermediates 241 and 242 with zinc and titanium tetrachloride, followed by alkylation and sulfonation steps . As a SERM, this compound exerts tissue-specific estrogenic or antiestrogenic effects, inhibiting estrogen receptor (ER)-positive breast cancer growth while preserving bone density and cardiovascular benefits .

Preparation Methods

Historical Development of Toremifene Synthesis

Early synthetic routes for this compound, such as those disclosed in EP95875 and US4696949A, relied on phenol as a starting material . These methods involved sequential acylation, Fries rearrangement, alkylation, and Grignard addition to produce 1,2-diphenyl-1-[4-[2-(N,N-dimethylamino)ethoxy]phenyl]-1,4-butanediol (Compound 5) . However, elimination of Compound 5 in hydrochloric acid yielded a 1:2–2:1 mixture of Z/E-configuration triaryl butenol (Compound 6), necessitating laborious fractional crystallization to isolate the Z-isomer . This step limited the overall yield to 41% and introduced cyclization by-products (5%) . Subsequent chlorination with thionyl chloride further reduced efficiency.

US5491173A introduced an alternative route using aryl ketone (Compound 7) and phenyl Grignard reagents to form triaryl butanediol . While this method simplified intermediate synthesis, stereoselectivity remained suboptimal. Chinese Patent CN1125716A attempted to improve Z-selectivity by modulating reaction conditions (e.g., lower acid concentration, prolonged reaction time), achieving 60–78% yield with 95% Z-configuration . However, reproducibility issues and scalability challenges persisted .

McMurry Reaction-Based Synthesis: A Paradigm Shift

The CN104230723A patent revolutionized this compound synthesis by leveraging the McMurry reaction to enhance stereoselectivity . This method comprises three stages:

-

McMurry Coupling : Compound B (4-methoxybenzophenone) and Compound C (4-(2-dimethylaminoethoxy)benzaldehyde) undergo titanium chloride-mediated coupling in an aprotic solvent (e.g., tetrahydrofuran) at 60–65°C for 5 hours . The reaction produces Compound D (Z/E ratio >5:1), a triaryl ethylene intermediate .

-

Selective Alkylation : Compound D reacts with 2-dimethylaminoethyl chloride (Compound E) in acetone with potassium carbonate, yielding Compound F via phenolic hydroxyl alkylation .

-

Chlorination : Compound F is treated with thionyl chloride in toluene at 110°C, followed by neutralization and recrystallization to isolate this compound .

Table 1: Key Reaction Parameters in McMurry-Based Synthesis

| Step | Conditions | Yield | Z/E Ratio |

|---|---|---|---|

| McMurry Coupling | TiCl₄, Zn, THF, 60–65°C, 5 h | 85–90% | >5:1 |

| Alkylation | K₂CO₃, acetone, 12 h | 92–95% | – |

| Chlorination | SOCl₂, toluene, 110°C, 1 h | 94% | >99% Z |

This route achieves 94% yield in the final chlorination step, with Z-configuration purity exceeding 99% .

Process Optimization and Scalability

Solvent and Stoichiometry

-

McMurry Reaction : A 1:1 molar ratio of Compounds B and C in tetrahydrofuran maximizes coupling efficiency . Excess titanium chloride (3–4 equivalents) ensures complete reduction of ketone intermediates .

-

Chlorination : Toluene (5–30 mL/g of Compound F) optimizes solubility, while a 1:3 molar ratio of Compound F to thionyl chloride drives the reaction to completion .

Purification Strategies

-

Neutralization : Post-chlorination, the reaction mixture is neutralized with sodium hydroxide (pH 9–10) to precipitate impurities .

-

Recrystallization : Ethyl acetate/acetone (1:1) removes residual E-isomers, achieving >99.5% chromatographic purity .

Table 2: Industrial-Scale Synthesis Example (CN104230723A)

| Parameter | Value |

|---|---|

| Compound F input | 110 g (0.28 mol) |

| Thionyl chloride | 99.93 g (0.84 mol) |

| Toluene volume | 1.1 L |

| Reaction temperature | 110°C |

| Yield | 103.7 g (94%) |

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison (Traditional vs. McMurry-Based)

| Metric | Traditional Routes | McMurry Method |

|---|---|---|

| Z/E Selectivity | 1:2–2:1 | >5:1 |

| Cyclization By-Products | 5% | <0.5% |

| Overall Yield | 41% (after crystallization) | 94% |

| Scalability | Limited by fractional crystallization | Suitable for ton-scale |

The McMurry approach eliminates low-yield crystallization steps, reducing production costs by ≈30% .

Industrial-Scale Production Considerations

Modern facilities adopt continuous-flow reactors for the McMurry step to enhance heat transfer and reduce titanium chloride waste . Solvent recovery systems (e.g., toluene distillation) align with green chemistry principles, achieving ≥90% solvent reuse . Regulatory-compliant quality control includes:

Chemical Reactions Analysis

Toremifene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form N-desmethylthis compound and 4-hydroxythis compound.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom in this compound with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions are various metabolites of this compound, which are often studied for their pharmacological properties .

Scientific Research Applications

Toremifene has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the behavior of SERMs and their interactions with estrogen receptors.

Medicine: Clinically, this compound is used to treat metastatic breast cancer in postmenopausal women.

Industry: This compound is used in the pharmaceutical industry for the development of new antiestrogenic drugs.

Mechanism of Action

Toremifene exerts its effects by binding to estrogen receptors and modulating their activity . It acts as an estrogen antagonist in breast tissue, inhibiting the growth-stimulating effects of estrogen on breast cancer cells . In other tissues, such as bone and the cardiovascular system, this compound can have estrogenic effects, promoting bone density and cardiovascular health . The molecular targets and pathways involved include the estrogen receptor alpha and beta, as well as downstream signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Toremifene vs. Tamoxifen

Efficacy in Breast Cancer

- Clinical Outcomes: Ten randomized trials (>5,500 patients) show this compound is non-inferior to tamoxifen in overall survival (OS) and objective response rates. For example, a Japanese study in advanced breast cancer reported similar response rates (26.3% vs. 28.1%) and duration of response (155 vs. 154.5 days) between this compound (40 mg) and tamoxifen (20 mg) . However, recurrence-free survival (RFS) was significantly better with this compound in premenopausal patients (HR = 0.385; p = 0.041) .

Pharmacokinetics

- This compound and tamoxifen share similar metabolic pathways, with terminal half-lives of 5–6 days. However, this compound’s active metabolite, 4-hydroxythis compound, is detectable only at high doses (200–400 mg/day), unlike tamoxifen’s hydroxylated metabolites .

Table 1: Key Clinical Comparisons Between this compound and Tamoxifen

This compound vs. Other SERMs

Raloxifene

- Bone Health: Both drugs improve bone mineral density (BMD) in postmenopausal women, but this compound reduced vertebral fractures by 79.5% in men on androgen deprivation therapy (ADT), comparable to raloxifene’s effects in postmenopausal osteoporosis .

- Lipid Profile : this compound significantly lowers LDL (−7.0%) and triglycerides (−17.6%) while raising HDL (+7.2%), outperforming tamoxifen and matching raloxifene’s cardioprotective benefits .

Clomiphene

Table 2: Antiviral Activity of this compound vs. Other SERMs

| Virus | This compound (EC₅₀) | Tamoxifen (EC₅₀) | Reference |

|---|---|---|---|

| Ebola | 11.96 µM | Inactive | |

| SARS-CoV-1 | 11.96 µM | Inactive | |

| MERS-CoV | 12.91 µM | Inactive |

Q & A

Q. Basic: What are the primary mechanisms by which toremifene modulates estrogen receptors, and how do these mechanisms influence its therapeutic applications?

Q. Basic: What methodological approaches are standard in assessing this compound's efficacy in clinical trials for breast cancer?

Phase III trials typically employ randomized, double-blind designs comparing this compound to tamoxifen or placebo. Key endpoints include progression-free survival, objective response rate, and adverse event (AE) profiles. Meta-analyses of randomized controlled trials (RCTs) use relative risk (RR) and odds ratios (OR) to compare safety outcomes, such as thromboembolic events (OR = 0.77 for this compound vs. tamoxifen) . Covariates like age, visceral fat, and hormone levels are integrated into generalized linear models (GLM) to control confounding variables .

Q. Advanced: How can researchers address contradictions in safety profiles between this compound and tamoxifen across different clinical studies?

Contradictions arise in hepatotoxicity and thromboembolic risk. For example, while this compound shows lower hepatocarcinogenicity in rats , high doses (200 mg/day) correlate with elevated liver enzyme levels in humans . To resolve discrepancies:

- Subgroup Analysis : Stratify by dose (e.g., 60 mg vs. 200 mg) and patient demographics (e.g., age <80 years) to identify risk thresholds .

- Pharmacokinetic Modeling : Assess metabolite profiles (e.g., sulfated 4-hydroxy this compound) to clarify dose-dependent toxicity .

- Longitudinal Data : Track liver function and thromboembolic events over extended periods, as acute vs. chronic effects may differ .

Q. Advanced: What in vitro and in vivo models are used to evaluate this compound's antiviral properties against Ebola and SARS-CoV-2?

- Ebola :

- SARS-CoV-2 :

Q. Advanced: In bone health studies, what statistical methods are employed to analyze this compound's impact on fracture risk and BMD?

- Phase III Trial Design : Randomized, placebo-controlled studies (e.g., NCT00129142) use dual-energy X-ray absorptiometry (DXA) for BMD measurements and Poisson regression for fracture incidence .

- Post Hoc Analysis : Stratify by age (<80 years) to reveal a 1.5% vertebral fracture rate with this compound vs. 3.9% in placebo (RR = 0.38) .

- Covariate Adjustment : GLM with repeated measures accounts for variables like serum IGF-I and insulin levels .

Q. Advanced: How does this compound's modulation of IGF-I bioavailability influence metabolic and oncologic outcomes?

This compound increases IGFBP1 by 1.4–1.5-fold, reducing free IGF-I levels, which may inhibit tumor growth in hormone-sensitive cancers (e.g., prostate, breast) . However, diminished IGF-I bioavailability could exacerbate metabolic syndrome in ADT patients. Linear regression models identify fasting insulin as a negative predictor of IGFBP1, suggesting metabolic monitoring is critical .

Q. Advanced: What experimental strategies optimize dose selection for this compound in novel applications (e.g., antiviral therapy)?

- Dose-Response Curves : In vitro EC50 values (e.g., 10 µM for Ebola inhibition) guide in vivo scaling .

- Pharmacodynamic Markers : Track viral load reduction (e.g., RT-qPCR for SARS-CoV-2) and host protein interactions (e.g., spike glycoprotein binding) .

- Adaptive Trial Designs : Use Bayesian methods to adjust doses based on interim efficacy/safety data (e.g., NCT04531748 for COVID-19) .

Properties

Molecular Formula |

C26H28ClNO |

|---|---|

Molecular Weight |

406.0 g/mol |

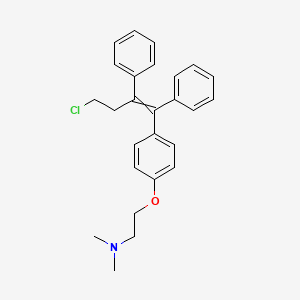

IUPAC Name |

2-[4-(4-chloro-1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine |

InChI |

InChI=1S/C26H28ClNO/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21/h3-16H,17-20H2,1-2H3 |

InChI Key |

XFCLJVABOIYOMF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.